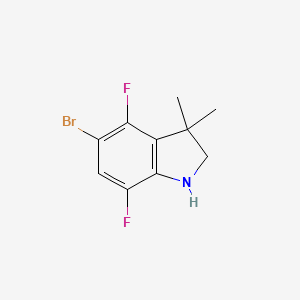
5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology . This compound is characterized by the presence of bromine, fluorine, and methyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
The synthesis of 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves several steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions . The reaction typically uses methanesulfonic acid (MsOH) under reflux in methanol (MeOH) to yield the desired indole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.
Analyse Des Réactions Chimiques
5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole has various scientific research applications:
Mécanisme D'action
The mechanism of action of 5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
5-Bromo-4,7-difluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be compared with other indole derivatives, such as:
5-Fluoro-3-phenyl-1H-indole-2-carbonyl: Known for its antiviral activity.
Indole-3-acetic acid: A plant hormone involved in growth regulation.
Indole-3-carbaldehyde: Used in organic synthesis and as a precursor for other compounds.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H10BrF2N |
|---|---|
Poids moléculaire |
262.09 g/mol |
Nom IUPAC |
5-bromo-4,7-difluoro-3,3-dimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C10H10BrF2N/c1-10(2)4-14-9-6(12)3-5(11)8(13)7(9)10/h3,14H,4H2,1-2H3 |
Clé InChI |
XUUWISPYGBKIGX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CNC2=C1C(=C(C=C2F)Br)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


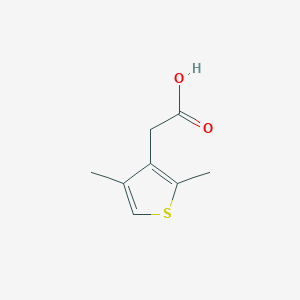
![3-[(2-Iodocyclopentyl)oxy]oxetane](/img/structure/B13068303.png)
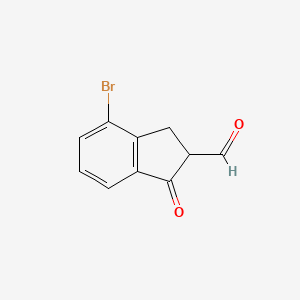
![Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13068323.png)
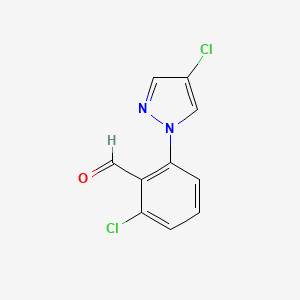

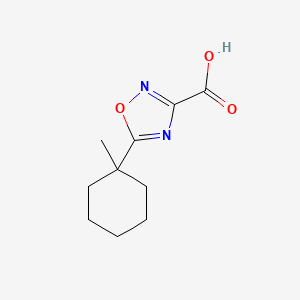
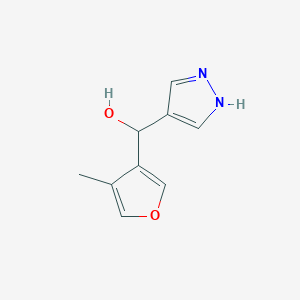
![1-[(1,2,3-Thiadiazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13068353.png)
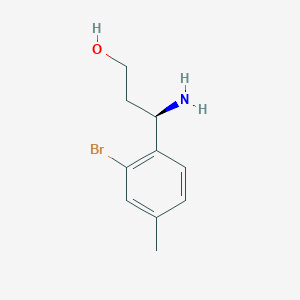
![Racemic-(3S,3aS,6aR)-4-benzyl1-tert-butyl3-hydroxytetrahydropyrrolo[3,2-b]pyrrole-1,4(2H,5H)-dicarboxylate](/img/structure/B13068368.png)
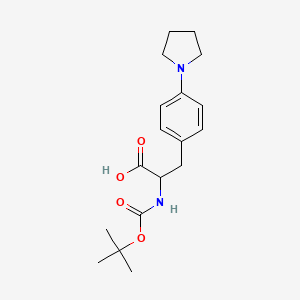
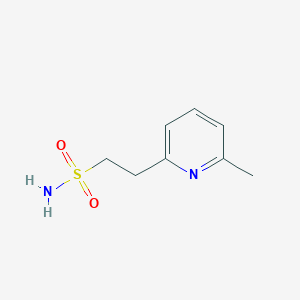
![[5-Cyclopentyl-1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B13068407.png)
